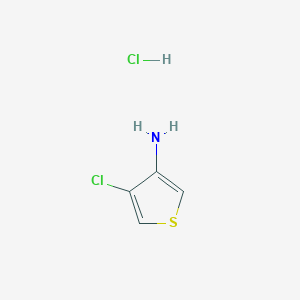

4-Chlorothiophen-3-amine hydrochloride

Description

Contextualization of Thiophene (B33073) Derivatives in Organic Synthesis

Thiophene and its derivatives represent a prominent class of heterocyclic compounds that hold a central position in organic synthesis. researchgate.net Consisting of a five-membered aromatic ring containing one sulfur atom, the thiophene nucleus is a versatile scaffold found in numerous natural products and synthetic molecules. nih.gov In medicinal chemistry, thiophene derivatives are recognized for their wide spectrum of pharmacological activities, including antimitotic, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, meaning it can frequently replace a benzene ring in a biologically active molecule without a significant loss of activity, a strategy that has been successfully employed in the development of pharmaceuticals. evitachem.com Beyond pharmaceuticals, thiophene-based materials are integral to the field of materials science, where their unique electronic and optical properties are harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic materials. nih.gov

Significance of Halogenated Aminothiophenes as Synthetic Intermediates

The strategic introduction of functional groups onto the thiophene ring is a cornerstone of modern synthetic chemistry. Halogenated aminothiophenes, which bear both a halogen atom and an amino group, are particularly valuable as synthetic intermediates. The amino group not only plays a crucial role in the biological activity of many target molecules but also serves as a versatile chemical handle for further synthetic transformations, such as acylation and alkylation. evitachem.com

Simultaneously, the halogen atom (typically chlorine or bromine) acts as a "reactive handle," enabling a wide array of cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the halogenated position on the thiophene ring is a prime site for such transformations. researchgate.netnih.gov This dual functionality allows chemists to build molecular complexity in a controlled and stepwise manner. The introduction of a halogen can also modulate the electronic properties and reactivity of the thiophene ring, further expanding its synthetic utility. nih.gov The importance of this class of compounds is underscored by the development of modern synthetic methods, including green chemistry approaches for their preparation. nih.govnih.gov

Research Gaps and Objectives Pertaining to 4-Chlorothiophen-3-amine Hydrochloride

Despite the established importance of halogenated aminothiophenes, a detailed, publicly available scientific profile of this compound is notably absent in the literature. Its existence is primarily documented in the catalogs of chemical suppliers and as a presumed intermediate in synthetic routes aimed at more complex molecules. frontiersin.orgnih.gov There is a clear research gap regarding a comprehensive investigation into its optimal synthesis, full spectroscopic characterization, and reactivity profile.

The principal objective of a dedicated study on this compound would be to systematically establish this foundational data. This would involve developing and optimizing a scalable synthetic route, thoroughly characterizing the compound using modern analytical techniques, and exploring its reactivity in a range of key synthetic transformations. Such a study would provide the chemical community with a well-documented and versatile building block, potentially accelerating research in medicinal chemistry and materials science by simplifying the synthesis of novel thiophene-containing compounds. The hydrochloride salt form suggests a strategy to enhance the stability of the aminothiophene, as the free amines can be prone to degradation. echemi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chlorothiophen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-3-1-7-2-4(3)6;/h1-2H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFGHOYNUAMGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

While a specific, peer-reviewed synthesis for 4-Chlorothiophen-3-amine hydrochloride is not prominently detailed, its preparation can be envisioned through established principles of heterocyclic chemistry. A plausible synthetic pathway would likely involve the reduction of a nitro-precursor. This common strategy for forming aromatic amines could start with a suitable 4-chloro-3-nitrothiophene derivative, which is then reduced using standard reagents like tin(II) chloride or iron in acidic media.

Alternatively, a route starting from 3-aminothiophene could be considered. This would involve the regioselective chlorination of the thiophene (B33073) ring. Given that the amino group is a strong activating group, it would likely require protection (e.g., as an acetamide) to control the position of chlorination and prevent side reactions, followed by a final deprotection step. nih.gov The final step in the synthesis is the formation of the hydrochloride salt, which is achieved by treating the purified 4-Chlorothiophen-3-amine base with hydrochloric acid. This not only converts the compound to its salt form but often improves its stability and handling characteristics. echemi.com

The characterization of this compound would rely on a suite of standard spectroscopic techniques to confirm its structure.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₄H₅Cl₂NS | nih.gov |

| Molecular Weight | 170.06 g/mol | nih.gov |

| CAS Number | 2002442-00-2 | nih.gov |

| Expected ¹H NMR signals | Signals corresponding to the two aromatic protons on the thiophene ring and the amine protons. | nih.govtandfonline.com |

| Expected ¹³C NMR signals | Four distinct signals for the carbon atoms of the thiophene ring. | nih.govtandfonline.com |

| Expected IR signals | Characteristic stretches for N-H bonds (amine), C-H bonds (aromatic), C=C bonds (aromatic ring), and the C-Cl bond. | nih.govtandfonline.com |

| Expected Mass Spectrum | A molecular ion peak corresponding to the free base (C₄H₄ClNS) and a fragmentation pattern typical of a substituted thiophene. | nih.govtandfonline.com |

Chemical Properties and Reactivity

The reactivity of 4-Chlorothiophen-3-amine hydrochloride is dictated by its three key components: the nucleophilic amino group, the halogenated thiophene (B33073) ring, and the acidic proton of the hydrochloride. In the presence of a base to liberate the free amine, the molecule can participate in a variety of synthetic transformations.

The 3-amino group is a potent nucleophile and can readily undergo reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. evitachem.com

Diazotization: The amine can be converted to a diazonium salt, which can then be used in subsequent reactions, although such intermediates from heterocyclic amines can be unstable.

The chloro-substituted thiophene ring offers opportunities for cross-coupling reactions, a cornerstone of modern organic synthesis. The chlorine atom at the C-4 position can serve as a leaving group in palladium-catalyzed processes, including:

Suzuki Coupling: To form a new C-C bond with boronic acids.

Buchwald-Hartwig Amination: To form a new C-N bond with an amine. nih.gov

Heck Reaction: To form a new C-C bond with an alkene.

The electronic nature of the substituents—the electron-donating amino group and the electron-withdrawing chloro group—will influence the regioselectivity and rate of these reactions. Furthermore, the C-H bonds at the C-2 and C-5 positions are potential sites for direct C-H functionalization, another powerful tool for elaborating the thiophene core. researchgate.net

Applications in Organic Synthesis

The primary application of 4-Chlorothiophen-3-amine hydrochloride is as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows it to serve as a scaffold upon which additional functionality can be built. This is particularly valuable in the field of medicinal chemistry for the generation of compound libraries for drug discovery programs. researchgate.net

For instance, related structures have been used as starting materials for the synthesis of novel thiazole (B1198619) derivatives. frontiersin.orgnih.gov In these syntheses, the aminothiophene core is used to construct a new heterocyclic ring system, leading to final compounds that have been evaluated for biological activity, such as anti-inflammatory properties. nih.govresearchgate.net This demonstrates the role of this compound as a key intermediate, enabling access to diverse and potentially bioactive molecular architectures. nih.govresearchgate.net

An in-depth examination of the synthetic methodologies for producing this compound and its analogues reveals a variety of established and advanced chemical strategies. These methods are crucial for accessing this class of compounds, which are significant intermediates in medicinal and materials chemistry.

Applications of 4 Chlorothiophen 3 Amine Hydrochloride As a Synthetic Building Block

Utilization in Heterocyclic Compound Synthesis

The primary amine group and the chloro-substituted thiophene (B33073) ring of 4-Chlorothiophen-3-amine hydrochloride make it an adept building block for a range of nitrogen-containing heterocycles. The amine offers a nucleophilic site for ring formation reactions, while the thiophene core provides a stable aromatic scaffold.

Precursor for Substituted Thiazole (B1198619) Systems

While specific examples detailing the use of this compound in thiazole synthesis are not extensively documented in pre-clinical research, the inherent reactivity of the aminothiophene moiety makes it a plausible candidate for such transformations. The general synthesis of thiazoles often involves the reaction of a compound containing an amino group with a suitable sulfur-containing reagent, followed by cyclization. For instance, the primary amine of the 4-chlorothiophen-3-amine scaffold could theoretically react with reagents like isothiocyanates to form a thiourea derivative, a common intermediate that can be cyclized with α-haloketones (the Hantzsch thiazole synthesis) or other electrophiles to yield a thienyl-substituted thiazole system. The thiazole ring is a component of many approved drugs and is a key structure in medicinal chemistry nih.gov.

Contribution to Triazole Derivatives

The synthesis of molecules incorporating both a thiophene and a 1,2,4-triazole ring is an area of significant interest in medicinal chemistry nih.govmdpi.com. The amino group of this compound is a key functional handle for constructing an attached or fused triazole ring. General synthetic methods for 3-amino-1,2,4-triazoles often start from thiourea or thiosemicarbazide derivatives, which can be prepared from a primary amine nih.gov.

A plausible pathway involves the conversion of the amine to a thiosemicarbazide, followed by cyclization. Alternatively, reaction with a hydrazine derivative and subsequent cyclization with a one-carbon synthon (such as triethyl orthoformate or formic acid) can yield the 1,2,4-triazole ring. This versatility allows for the creation of novel thiophene-triazole hybrids for further investigation.

| Target Heterocycle | General Co-Reactants | Potential Intermediate |

| Thiazole | Isothiocyanate, α-haloketone | Thienyl-thiourea |

| 1,2,4-Triazole | Hydrazine, Formic Acid/Orthoformate | Thienyl-formamidine |

| Thienopyrimidine | β-ketoester, Malonic ester derivative | Thienyl-enaminone |

Building Block for Other Nitrogen-Containing Heterocycles

Aminothiophenes are well-established precursors for a variety of fused nitrogen-containing heterocyclic systems. The reactivity of the amino group allows for condensation reactions with 1,3-dielectrophiles to form six-membered rings fused to the thiophene core.

A prominent example is the synthesis of thienopyrimidines mdpi.com. The reaction of an aminothiophene with a β-ketoester or a malonic acid derivative can lead to the formation of a pyrimidine ring fused at the 2 and 3 positions of the thiophene. Furthermore, 3-aminothiophene derivatives are specifically used in the synthesis of thienoindoles via Fischer indolization, where the amine reacts with an arylhydrazine under acidic conditions nih.gov. This capacity makes this compound a valuable starting point for producing diverse and complex heterocyclic ring systems msesupplies.comnih.gov.

Role in Complex Organic Synthesis

Beyond the synthesis of individual heterocyclic rings, this compound plays a role as a foundational element for building larger, more complex molecular frameworks.

Synthesis of Molecular Scaffolds with Potential for Chemical Research

The aminothiophene core is considered an attractive and privileged scaffold for drug discovery and medicinal chemistry research nih.govresearchgate.net. Its rigid structure and the presence of multiple functionalization points (the amine, the chloro group, and the C-H positions on the thiophene ring) allow for the systematic development of compound libraries. By modifying these positions, chemists can create a diverse set of molecules built upon the central 4-chlorothiophen-3-amine framework. These new molecular scaffolds can then be screened for various biological activities, serving as starting points for new research programs nih.govdaneshyari.com. The ability of aminothiophenes to act as synthons for a wide array of other thiophene-containing heterocycles further enhances their value in creating structurally diverse molecular scaffolds mdpi.com.

Development of Novel Synthetic Reagents and Catalysts Utilizing this compound Scaffolds

The application of this compound or its derivatives specifically for the development of new synthetic reagents or catalysts is not widely reported in scientific literature. While heterocyclic compounds can be incorporated into ligands for metal-based catalysts or serve as organocatalysts, specific research detailing this application for the this compound scaffold is not available in the reviewed sources.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Chlorothiophen 3 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Chlorothiophen-3-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the thiophene (B33073) ring protons and the amine protons will give rise to characteristic signals. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating nature of the amine group, as well as the protonation of the amine to form the hydrochloride salt.

The two protons on the thiophene ring are expected to appear as distinct signals due to their different electronic environments. The proton at the C2 position is adjacent to the sulfur atom, while the proton at the C5 position is adjacent to the carbon bearing the chlorine atom. The coupling between these two protons would likely result in a doublet for each signal, with a coupling constant typical for protons on a thiophene ring. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent due to hydrogen bonding and exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.0 - 7.5 | d |

| H-5 | 6.8 - 7.2 | d |

| -NH₃⁺ | 8.0 - 10.0 | br s |

Note: Predicted values are based on general principles and data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the thiophene ring are influenced by the electronegativity of the adjacent sulfur and chlorine atoms, as well as the amino group.

The carbon atom attached to the chlorine (C4) is expected to have a significant downfield shift. The carbon atom bearing the ammonium group (C3) will also be shifted downfield. The remaining two carbons of the thiophene ring (C2 and C5) will have chemical shifts characteristic of thiophene systems, influenced by the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 120 - 125 |

| C3 | 130 - 135 |

| C4 | 125 - 130 |

| C5 | 115 - 120 |

Note: Predicted values are based on general principles and data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule, which is crucial for the definitive structural assignment of complex molecules, including derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the signals of the H-2 and H-5 protons, confirming their scalar coupling relationship within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show cross-peaks connecting the H-2 signal to the C2 signal and the H-5 signal to the C5 signal, allowing for the unambiguous assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. For instance, correlations would be expected from the H-2 proton to the C3 and C4 carbons, and from the H-5 proton to the C3 and C4 carbons, confirming the substitution pattern on the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Accurate Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, which can be used to determine its elemental formula. For this compound, HRMS would be used to confirm the molecular formula of the protonated molecule, [C₄H₅ClNS + H]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 3: Theoretical Exact Mass for the Molecular Ion of 4-Chlorothiophen-3-amine

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₄H₅ClN¹S¹ | 133.9826 |

Note: The mass of the hydrochloride counter-ion is not included in the mass of the detected organic cation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds. In the case of this compound, which is an amine salt, ESI in positive ion mode would be the method of choice. The compound is expected to readily form a protonated molecule [M+H]⁺ in the ESI source, corresponding to the free amine form of the molecule with an added proton. The observation of this ion would confirm the molecular weight of the organic base.

The ionization behavior of amine-containing compounds in ESI-MS can sometimes lead to in-source fragmentation. researchgate.net For 4-Chlorothiophen-3-amine, potential fragmentation pathways could involve the loss of small neutral molecules such as HCl or NH₃, although the stability of the aromatic thiophene ring would likely make such fragmentations less favorable under soft ESI conditions. Tandem mass spectrometry (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the detection and quantification of trace-level impurities in pharmaceutical substances, including this compound. This method offers exceptional sensitivity and selectivity, which is critical for identifying residual solvents, starting materials, or degradation products that may be present in minute quantities.

The analysis of amines by GC can sometimes be challenging due to their polarity and potential for interaction with the stationary phase, leading to poor peak shape and resolution. For a compound like this compound, derivatization is often employed to increase its volatility and thermal stability. Acylation or silylation are common derivatization strategies for primary amines.

In a typical workflow, the sample is prepared and derivatized before injection into the GC system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with a capillary column. The separated components then enter the mass spectrometer. A triple quadrupole (MS/MS) instrument is particularly effective for trace analysis. thermofisher.com The first quadrupole (Q1) selects a specific precursor ion (the molecular ion or a characteristic fragment of the derivatized analyte). This ion is then fragmented in the collision cell (q2), and the resulting product ions are analyzed by the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and enhances sensitivity, allowing for detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. thermofisher.com The use of an inert flow path within the GC-MS system is vital to prevent the loss of active compounds and ensure high sensitivity and reproducibility. hpst.cz

Interactive Table: Hypothetical GC-MS/MS Parameters for Trace Impurity Analysis

| Parameter | Condition | Purpose |

| GC System | Agilent GC with Triple Quadrupole MS | High-resolution separation and sensitive detection. |

| Column | Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) | Low bleed, inert column suitable for a wide range of analytes. |

| Injection Mode | Splitless (1 µL) | Maximizes transfer of trace analytes onto the column. |

| Inlet Temp | 250°C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium at 1.0 mL/min | Provides efficient separation. |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates compounds based on boiling point. |

| MS Interface | 280°C | Prevents condensation of analytes between GC and MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method creating reproducible fragments. |

| MS/MS Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for target analytes. |

Chromatographic Separation and Purification Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a nonpolar stationary phase is paired with a polar mobile phase.

For the analysis of a polar, ionizable compound like an amine hydrochloride, a C18 column is typically effective. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The buffer controls the pH, which in turn dictates the ionization state of the amine group and influences its retention on the column. A diode-array detector (DAD) is commonly used, allowing for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. nih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components of a complex mixture with good resolution in a reasonable timeframe. nih.gov This method can effectively separate the main compound from its precursors, by-products, and degradation products.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at much higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. The smaller particle size leads to a significant increase in chromatographic efficiency, allowing for the use of shorter columns and higher flow rates without sacrificing separation quality.

For the analysis of this compound and its derivative libraries, UPLC is ideal for high-throughput screening (HTS) applications. The analysis time can be reduced from minutes (in HPLC) to under a minute, drastically increasing sample throughput. This is particularly valuable in process development, where numerous samples need to be analyzed quickly to monitor reaction progress, and in quality control, where rapid batch release is desired. The principles of separation are the same as in HPLC, but the instrumentation is specifically designed to handle the high backpressures generated.

Interactive Table: Comparison of Typical HPLC and UPLC Conditions

| Parameter | HPLC | UPLC | Advantage of UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm particles | C18, 2.1 x 50 mm, 1.7 µm particles | Higher efficiency, faster separations. |

| Flow Rate | 1.0 - 1.5 mL/min | 0.4 - 0.6 mL/min | Lower solvent consumption. |

| Pressure | 1000 - 4000 psi | 6000 - 15000 psi | Drives separation on sub-2 µm particles. |

| Run Time | 10 - 30 minutes | 1 - 5 minutes | Significantly higher throughput. |

| Detection | DAD or UV | DAD or UV | Sharper peaks lead to higher sensitivity. |

Capillary Electrophoresis (CE) in Amine Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org It is particularly well-suited for the analysis of charged molecules like amines, which are protonated at low pH. The technique is performed in a narrow fused-silica capillary, which offers very high separation efficiency, minimal sample consumption, and rapid analysis times. technologynetworks.com

In the most common mode, Capillary Zone Electrophoresis (CZE), the capillary is filled with a background electrolyte (BGE) buffer. A high voltage is applied, causing ions to migrate toward the electrode of opposite charge. The separation is based on the charge-to-size ratio of the analytes. For the analysis of this compound, a low pH buffer (e.g., phosphate buffer at pH 2.5) would ensure the amine is fully protonated and migrates as a cation. Detection is typically achieved using on-column UV-Vis absorbance, where a section of the capillary itself acts as the detection cell, preventing any loss of resolution. wikipedia.orgnih.gov CE is a powerful alternative or complementary technique to HPLC for purity and impurity profiling. technologynetworks.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides information about the conjugated systems and functional groups present.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted thiophene ring. These typically include π → π* transitions, which are high-energy and result in strong absorption bands in the UV region. The presence of the amine group (an auxochrome) and the chlorine atom can influence the position (λmax) and intensity of these absorption bands. The non-bonding electrons on the nitrogen of the amine group can also participate in n → π* transitions, which are generally of lower energy and intensity. The solvent used can also affect the spectrum, a phenomenon known as solvatochromism, where polar solvents may shift the absorption maxima compared to non-polar solvents. mdpi.com

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Description |

| π → π | Pi bonding (π) to pi anti-bonding (π) | ~230 - 280 nm | High-intensity absorption characteristic of the aromatic thiophene ring. |

| n → π | Non-bonding (n) to pi anti-bonding (π) | > 280 nm | Lower intensity absorption associated with the non-bonding electrons of the amine group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. americanpharmaceuticalreview.com The resulting spectrum is a unique molecular "fingerprint" that can be used for structural elucidation and compound identification.

For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to its specific functional groups. The amine hydrochloride salt will show broad absorption in the 2400-2800 cm⁻¹ region, characteristic of the N-H⁺ stretching vibrations. The aromatic C-H stretching of the thiophene ring typically appears above 3000 cm⁻¹. Vibrations associated with the C=C bonds within the thiophene ring are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is generally observed in the fingerprint region, between 850 and 550 cm⁻¹. researchgate.net Analysis of these specific frequencies provides confirmation of the molecular structure. nih.gov

Interactive Table: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine Salt (N-H⁺) | Stretching | 2400 - 2800 | Broad, Medium |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium-Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-S (Thiophene) | Stretching | 600 - 800 | Weak-Medium |

| C-Cl | Stretching | 650 - 800 | Strong |

Derivatization-Enhanced Analytical Strategies

For GC analysis, derivatization is often essential to increase the volatility and thermal stability of the amine. libretexts.org For HPLC, derivatization is primarily used to attach a chromophore or fluorophore to the molecule, significantly enhancing its detectability, especially for UV or fluorescence detectors. mdpi.com

Gas Chromatography (GC) Derivatization Strategies

To overcome the challenges associated with the direct GC analysis of polar and non-volatile primary amines, several derivatization techniques are employed. The most common methods for primary amines are acylation and silylation, which effectively cap the reactive amine group. jfda-online.com

Acylation: This is a widely used technique where a labile hydrogen on the amine is replaced with an acyl group. Fluorinated anhydrides are particularly popular derivatizing agents because they create stable, volatile derivatives that are highly responsive to electron capture detectors (ECD) and produce characteristic fragmentation patterns in mass spectrometry (MS). jfda-online.comnih.gov

Trifluoroacetic anhydride (TFAA): Reacts with primary amines to form trifluoroacetyl derivatives. This method has been successfully used for the analysis of various primary amines, resulting in drastic improvements in chromatographic behavior and peak symmetry.

Pentafluoropropionic anhydride (PFPA): Similar to TFAA, PFPA is a common acylation reagent. In comparative studies of amphetamine-related drugs, PFPA was found to be the best derivatizing agent for achieving the highest sensitivity in GC-MS analysis. nih.gov

Heptafluorobutyric anhydride (HFBA): This reagent also forms stable fluoroacyl derivatives suitable for GC-MS analysis. nih.gov

The acylation reaction is typically performed by heating the extracted analyte with the reagent (e.g., at 70°C for 30 minutes) before injection into the GC system. nih.gov This process improves the chromatographic shape and allows for lower detection limits. nih.gov

Silylation: This method involves replacing the active hydrogen of the amine group with a trimethylsilyl (TMS) group. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS derivatives are generally more volatile and thermally stable, leading to improved chromatographic performance. However, in some cases, silylation can be incomplete or yield multiple derivatives.

The following table summarizes common GC derivatization strategies applicable to the primary amine group in this compound, based on findings for analogous compounds.

| Derivatization Method | Reagent | Target Group | Key Advantages | Analytical Technique |

| Acylation | Trifluoroacetic anhydride (TFAA) | Primary Amine | Improves peak shape and symmetry; increases volatility. | GC-MS |

| Acylation | Pentafluoropropionic anhydride (PFPA) | Primary Amine | Provides excellent sensitivity and chromatographic behavior. nih.gov | GC-MS |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Primary Amine | Forms stable derivatives suitable for sensitive detection. nih.gov | GC-MS |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine | Increases volatility and thermal stability. | GC-MS |

High-Performance Liquid Chromatography (HPLC) Derivatization Strategies

In HPLC, derivatization is less about volatility and more about enhancing detection. Pre-column derivatization with a fluorescent labeling agent is a powerful strategy to achieve very low detection limits. mdpi.comnih.gov This involves reacting the analyte with a reagent that introduces a highly fluorescent group (a fluorophore) onto the molecule.

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): This reagent is widely used for the derivatization of primary and secondary amines. libretexts.org The resulting derivative exhibits strong fluorescence, allowing for sensitive detection.

Dansyl chloride (DNS-Cl): 5-Dimethylaminonaphthalene-1-sulfonyl chloride, or dansyl chloride, has been extensively used for labeling amino acids and other primary amines, enabling their analysis at nanomole to picomole levels. libretexts.org

Ortho-phthalaldehyde (OPA): OPA is selective for primary amines and reacts with them in the presence of a thiol to form a highly fluorescent isoindole derivative. libretexts.orgmdpi.com

Fluorescent Reagents for Thiol Groups: For derivatives of this compound that may contain or be converted to a thiol (sulfhydryl) group, specific derivatization agents can be used. These include monobromobimane (MBB) and 7-fluorobenzo-2-oxa-1,3-diazol-4-sulfonate (SBD-F). mdpi.com A novel reagent, 9-(2-iodoethyl)acridone (IEA), has also been developed for the sensitive HPLC analysis of thiophenols. nih.gov

The optimization of HPLC derivatization often requires careful control of reaction parameters, including pH, temperature, and reagent concentration, to achieve the best labeling efficiency. nih.gov

The table below outlines potential HPLC derivatization strategies for enhancing the detection of this compound and its derivatives.

| Derivatization Reagent | Abbreviation | Target Group | Detection Method | Key Advantages |

| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary Amine | Fluorescence | High sensitivity; stable derivatives. libretexts.org |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | DNS-Cl | Primary Amine | Fluorescence | Enables analysis of very low concentrations. libretexts.org |

| Ortho-phthalaldehyde | OPA | Primary Amine | Fluorescence | Selective for primary amines; rapid reaction. libretexts.orgmdpi.com |

| 9-(2-iodoethyl)acridone | IEA | Thiophenol | Fluorescence | High sensitivity and selectivity for thiophenols. nih.gov |

| 7-fluorobenzo-2-oxa-1,3-diazol-4-sulfonate | SBD-F | Thiol | Fluorescence | Used for fluorescent labeling of thiol compounds. |

Computational Chemistry and Theoretical Studies of 4 Chlorothiophen 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For 4-Chlorothiophen-3-amine hydrochloride, DFT calculations can be employed to determine a variety of properties.

DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, the molecular electrostatic potential, and atomic charges. These calculations help in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its chemical interactions. For instance, in related thiophene (B33073) derivatives, DFT has been successfully used to correlate molecular structure with electronic properties. researchgate.net

Illustrative DFT-Calculated Properties for a Substituted Thiophene:

| Property | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the overall stability of the molecule. |

| Dipole Moment | Varies (e.g., in Debye) | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Varies for each atom | Provides insight into the distribution of charge across the molecule. |

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energies of these orbitals and the gap between them are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov

HOMO: This orbital can be thought of as the outermost orbital containing electrons. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. A small gap suggests that the molecule can be easily excited and is generally more reactive. Conversely, a large gap implies high stability and low reactivity. nih.gov

For this compound, the electron-donating amine group and the electron-withdrawing chlorine atom attached to the thiophene ring would significantly influence the energies of the frontier orbitals. DFT calculations can precisely determine these energy levels. Studies on similar substituted thiophenes have shown that such substitutions can effectively tune the HOMO-LUMO gap. researchgate.net

Typical Frontier Orbital Data for a Thiophene Derivative:

| Parameter | Energy (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 to -5.5 | Electron-donating capability |

| LUMO Energy | -1.5 to -0.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical stability and reactivity |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their conformational preferences and interactions over time.

Conformational Analysis and Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the amine group relative to the thiophene ring.

Computational methods can be used to perform a systematic search of the potential energy surface of the molecule to identify all possible stable conformers (local energy minima) and the transition states that connect them. This analysis provides valuable information about the flexibility of the molecule and the relative populations of different conformers at a given temperature. The stability of different conformers is influenced by a combination of steric and electronic effects.

Molecular Dynamics Simulations (if applicable to chemical processes)

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion. While MD is often used for large biomolecular systems, it can also be applied to smaller molecules to study their dynamics in different environments, such as in a solvent.

For this compound, MD simulations could be used to study its solvation in various solvents, providing insights into its solubility and the nature of solute-solvent interactions. It could also be used to explore the dynamics of its interactions with other molecules, which could be relevant in the context of its potential applications in materials science or as a synthetic intermediate.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

DFT calculations can be used to predict a variety of spectroscopic parameters with a high degree of accuracy. nih.gov For this compound, the following spectra could be computationally predicted:

Infrared (IR) Spectrum: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This can help in assigning the vibrational modes observed in an experimental spectrum to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts for ¹H and ¹³C nuclei can be calculated, providing a predicted NMR spectrum. nih.gov This is particularly useful for complex molecules where spectral interpretation can be challenging.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. This provides information about the electronic transitions within the molecule.

Example of Predicted Spectroscopic Data for a Chlorinated Aromatic Compound:

| Spectrum | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0-8.0, Amine Protons: 3.0-5.0 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110-140 |

| IR | Vibrational Frequency (cm⁻¹) | C-Cl stretch: 700-800, N-H stretch: 3300-3500, C-S stretch: 600-700 |

| UV-Vis | λmax (nm) | ~250-300 |

Computational Studies on Reaction Mechanisms and Pathways

Computational studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms involving substituted thiophenes. For this compound, theoretical investigations would likely focus on several key areas: electrophilic aromatic substitution, nucleophilic reactions, and the influence of the protonated amine group on the thiophene ring's reactivity.

Methods and Approaches: Quantum chemical calculations, particularly DFT methods such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), would be utilized to model the geometric and electronic structures of reactants, intermediates, transition states, and products. researchgate.net Solvation models, like the Polarizable Continuum Model (PCM), can be incorporated to simulate reaction conditions in different solvents. nih.gov

Potential Reaction Pathways for Investigation:

Electrophilic Aromatic Substitution (SEAr): Thiophene and its derivatives are known to undergo electrophilic substitution. nih.gov Computational studies can predict the most likely site of attack for an incoming electrophile. For the 4-chlorothiophen-3-amine moiety, the directing effects of the electron-donating amino group and the electron-withdrawing chloro group would be of primary interest. DFT calculations can determine the activation energies for substitution at the C2 and C5 positions, revealing the kinetic and thermodynamic favorability of each pathway. researchgate.net The protonated state of the amine group in the hydrochloride salt would significantly alter the electronic landscape, likely deactivating the ring towards electrophilic attack compared to the free amine.

Nucleophilic Reactions: The presence of the chloro substituent makes the thiophene ring susceptible to nucleophilic substitution, although this is generally less common than electrophilic substitution for thiophenes. wikipedia.org Theoretical models could explore the reaction pathways for the displacement of the chloride ion by various nucleophiles.

Role of the Protonated Amine: The hydrochloride form means the amine group is protonated (-NH3+). Computational analysis would be essential to understand how this charged group influences the aromaticity and electron distribution of the thiophene ring, thereby affecting its reactivity in various transformations.

Gewald Reaction Analogues: The synthesis of aminothiophenes is often achieved through the Gewald reaction. acs.orgdigitellinc.com Computational studies on analogues of this compound could provide insights into its formation mechanism, mapping out the potential energy surface for the cyclization and aromatization steps. acs.org

Illustrative Data from a Hypothetical DFT Study: A hypothetical study on the chlorination of 3-aminothiophene could provide insights into the regioselectivity relevant to 4-chlorothiophen-3-amine. The calculated activation barriers can predict the most favorable product.

| Reaction Pathway | Position of Attack | Calculated ΔE‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Chlorination at C2 | C2 | 15.2 | Minor Product |

| Chlorination at C4 | C4 | 12.5 | Major Product |

| Chlorination at C5 | C5 | 14.8 | Minor Product |

This table is illustrative and contains hypothetical data based on general principles of thiophene reactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity of a chemical based on its molecular structure. For this compound, QSAR studies could be developed to predict its reactivity in specific chemical transformations or its potential biological activity by correlating molecular descriptors with observed outcomes.

Descriptor Calculation: A QSAR study begins with the calculation of a wide range of molecular descriptors for a series of related thiophene compounds. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. For thiophenes, parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are crucial. nih.govresearchgate.net These are typically calculated using quantum chemical methods. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Hydrophobicity Descriptors: The partition coefficient (logP) is a common descriptor for hydrophobicity, which is important for predicting how a molecule will behave in biological systems.

Model Development: Once the descriptors are calculated for a training set of molecules with known activities, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the activity. The predictive power of the QSAR model is then validated using an external test set of compounds.

Application to this compound: A QSAR model for a class of substituted aminothiophenes could predict the chemical reactivity of this compound. For instance, a model could be built to predict the rate of a particular reaction. Electronic descriptors such as the LUMO energy and the partial charge on the carbon atoms of the thiophene ring would likely be significant predictors for reactions involving nucleophiles. nih.gov

Illustrative Data for a Hypothetical QSAR Model: The following table presents hypothetical data for a QSAR model predicting the chemical reactivity (log k) of a series of substituted aminothiophenes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Observed Reactivity (log k) |

|---|---|---|---|---|

| 3-Aminothiophene | -5.21 | -0.15 | 1.85 | 1.20 |

| 4-Chloro-3-aminothiophene | -5.35 | -0.45 | 2.50 | 0.95 |

| 5-Methyl-3-aminothiophene | -5.15 | -0.10 | 1.90 | 1.35 |

| 4,5-Dichloro-3-aminothiophene | -5.48 | -0.65 | 3.10 | 0.70 |

This table is illustrative and contains hypothetical data.

A resulting hypothetical QSAR equation might look like: log k = -1.5 * (LUMO Energy) + 0.2 * (Dipole Moment) + 0.5

This equation would suggest that lower LUMO energy and higher dipole moment contribute to higher reactivity in this hypothetical series. Such models provide valuable insights into the structural features that govern the chemical behavior of compounds like this compound.

Q & A

Q. What are the standard synthetic routes for 4-Chlorothiophen-3-amine hydrochloride, and what are their critical steps?

The synthesis typically involves chlorination of a thiophene precursor followed by amination. A method analogous to multi-step protocols for related hydrochlorides (e.g., reduction, etherification, and acidification with HCl·EA, as in ) can be adapted. Key steps include:

- Amination : Use of dimethylamine or ammonia under controlled pH and temperature to avoid overalkylation .

- Acidification : Reaction with HCl to form the hydrochloride salt, requiring strict moisture control to prevent hydrolysis .

- Purification : Recrystallization from ethanol/water mixtures to achieve ≥97% purity .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- HPLC : For purity assessment (e.g., ≥98% purity verification as in ), using a C18 column and UV detection at 254 nm .

- NMR Spectroscopy : 1H/13C NMR to confirm amine proton shifts (~2.5–3.5 ppm) and chloride counterion integration. DEPT-135 can resolve carbon types .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., M.W. 170.02 for C4H5Cl2NS) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Freely soluble in polar solvents (e.g., water, methanol) but insoluble in non-polar solvents like hexane. Stability tests in DMSO (24-hr NMR monitoring) are recommended to detect decomposition .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation of the amine group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the chlorination step?

- Temperature Control : Maintain ≤0°C during chlorination (e.g., using thionyl chloride) to suppress polychlorinated by-products .

- Catalyst Screening : Test Lewis acids (e.g., AlCl3) to improve regioselectivity for the 4-position .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at ~90% conversion .

Q. What strategies resolve discrepancies between HPLC purity data and NMR structural analysis?

- Impurity Profiling : Combine LC-MS to identify low-abundance by-products (e.g., dimeric species or oxidation products) .

- Solvent Artifact Checks : Analyze blank solvent runs to rule out column contamination or solvent residues .

- Cross-Validation : Compare with elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. How can mechanistic studies elucidate the amination pathway of 4-Chlorothiophen derivatives?

- Isotopic Labeling : Use 15N-labeled ammonia to track amine incorporation via 15N NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict reaction intermediates and transition states .

- Kinetic Profiling : Monitor reaction rates under varying pH and solvent dielectric constants to identify rate-limiting steps .

Q. What safety protocols are critical when handling intermediates like chloroacetyl chloride in synthesis?

- PPE : Wear nitrile gloves, sealed goggles, and fume hoods to avoid exposure (LD50 for similar chlorides: 250 mg/kg in rats) .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

- Emergency Procedures : Immediate rinsing with water for skin/eye contact, as per and .

Data Contradiction and Troubleshooting

Q. Why might X-ray crystallography fail to resolve the hydrochloride salt structure, and how can this be addressed?

- Cause : Hygroscopicity or poor crystal formation due to counterion mobility.

- Solutions :

- Grow crystals under anhydrous conditions using slow evaporation (e.g., methanol/ether mix) .

- Substitute HCl with non-hygroscopic counterions (e.g., tetrafluoroborate) for crystallography, then revert .

Q. How to mitigate batch-to-batch variability in yield during scale-up?

- Process Controls : Implement automated reactors for precise temperature/pH regulation (e.g., continuous flow systems as in ) .

- DoE Optimization : Use factorial design to test variables (e.g., reactant molar ratios, stirring rates) and identify critical parameters .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.